tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 4-methylpyrimidin-5-yl substituent. This compound is of interest in medicinal chemistry due to pyrimidine's prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-11-12(9-15-10-16-11)17-5-7-18(8-6-17)13(19)20-14(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
IYJSPWIHXVKIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate typically involves the reaction of 4-methylpyrimidine with piperazine, followed by the introduction of a tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and pyrimidine moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate are best understood through comparison with analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Stability :
- Labile groups (e.g., triazole in compounds 1a/1b ) reduce stability in simulated gastric fluid. The target compound avoids such groups, suggesting better stability.
- Nitro-substituted analogs (e.g., ) are prone to reduction, whereas the methylpyrimidine group offers metabolic inertness.
Biological Activity: Pyrimidine derivatives with amino/hydroxyl groups (e.g., ) exhibit antimicrobial activity via hydrogen bonding. The target’s methyl group may enhance lipophilicity, improving membrane penetration. Halogenated analogs (e.g., 2-chloropyrimidine ) are common in kinase inhibitors due to halogen bonding.
Synthetic Accessibility :
Biological Activity
tert-Butyl 4-(4-methylpyrimidin-5-yl)piperazine-1-carboxylate (CAS No. 634468-96-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and its role as a pharmacological agent.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 264.3 g/mol
This structure includes a piperazine core linked to a pyrimidine ring, which is significant for its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds containing pyrimidine derivatives, including this compound, exhibit antiviral properties. For example, related compounds have shown activity against various viruses:
- Anti-HIV Activity : Some pyrimidine derivatives have demonstrated significant inhibitory effects on HIV replication, with EC values indicating effective concentrations at which the virus's activity is reduced by half. For instance, certain analogs showed EC values as low as 3.98 μM, suggesting that similar structures may confer comparable antiviral effects .
Cytotoxicity
Cytotoxicity assessments are critical for evaluating the safety profile of any new pharmaceutical compound. The CC value, which indicates the concentration required to kill 50% of the cell population, is a standard measure of cytotoxicity:
- Cytotoxicity Studies : In vitro studies have reported varying CC values for similar compounds; lower values indicate higher toxicity. For example, some pyrimidine-based compounds exhibited CC values exceeding 100 μM, suggesting a favorable therapeutic index for further development .
Study 1: Antiviral Efficacy
In a study focusing on pyrimidine derivatives, researchers synthesized several analogs and tested them against the Tobacco Mosaic Virus (TMV). The compound this compound was among those tested for its ability to inhibit viral replication. Results indicated promising antiviral activity with an EC value significantly lower than that of untreated controls .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the piperazine and pyrimidine rings could enhance biological activity. For instance, substituting different groups on the pyrimidine ring led to variations in both antiviral potency and cytotoxicity profiles. This suggests that careful structural modifications can optimize therapeutic effects while minimizing toxicity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
